ALLYLPHOSPHONIC ACID
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O3P/c1-2-3-7(4,5)6/h2H,1,3H2,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKYDQNMAUSEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Allylphosphonic Acid and Its Derivatives
Established Routes for Phosphonic Acid Synthesis
The conversion of phosphonate (B1237965) esters to phosphonic acids is a critical step in their synthesis. Several reliable methods are available for this transformation. nih.gov
A common and straightforward method for the dealkylation of dialkyl phosphonates is hydrolysis using concentrated hydrochloric acid. beilstein-journals.org This procedure typically involves refluxing the phosphonate ester with a concentrated aqueous solution of HCl (approximately 12 M) for a period ranging from one to twelve hours. beilstein-journals.orgnih.gov The excess acid and water are subsequently removed by distillation, and azeotropic distillation with toluene (B28343) can be employed to eliminate residual water. beilstein-journals.org
This method is particularly effective for simple alkyl phosphonates. For instance, the hydrolysis of diethyl allylphosphonate would yield allylphosphonic acid. The reaction proceeds through a two-step nucleophilic substitution mechanism at the phosphorus center. nih.gov However, the harsh acidic conditions may not be suitable for molecules containing sensitive functional groups. beilstein-journals.org For example, while diethyl 3-hydroxyphenylphosphonate can be successfully hydrolyzed, its 4-hydroxy isomer can undergo P-C bond cleavage under the same conditions. beilstein-journals.org
Table 1: General Conditions for Hydrolysis of Dialkyl Phosphonates with HCl
| Parameter | Value | Reference |
| Reagent | Concentrated Hydrochloric Acid (~12 M) | beilstein-journals.org |
| Temperature | Reflux | beilstein-journals.orgmdpi.com |
| Reaction Time | 1–12 hours | beilstein-journals.org |
| Work-up | Distillation of excess HCl and water | beilstein-journals.orgnih.gov |
This table represents generalized conditions and may require optimization for specific substrates like diethyl allylphosphonate.
The McKenna reaction provides a mild and highly efficient alternative for the dealkylation of phosphonate esters, particularly for substrates that are sensitive to acidic conditions. nih.govresearchgate.netnih.gov This two-step procedure involves the reaction of the dialkyl phosphonate with bromotrimethylsilane (B50905) (BTMS), which converts the phosphonate ester into a bis(trimethylsilyl) ester intermediate. nih.govresearchgate.net This intermediate is then readily cleaved by solvolysis with methanol (B129727) or water to yield the final phosphonic acid. nih.govresearchgate.net
The reaction is typically carried out in a non-protic solvent such as dichloromethane, acetonitrile, or chloroform (B151607) at room temperature. beilstein-journals.orgnih.gov The McKenna procedure is known for its high yields and chemoselectivity, often not affecting other functional groups like esters, amides, or alkynes. beilstein-journals.orgresearchgate.net However, potential side reactions can occur, and careful control of the reaction conditions is necessary. researchgate.netnih.gov For instance, trace amounts of unreacted BTMS can generate HBr upon exposure to moisture, which may lead to the cleavage of other sensitive groups. nih.gov
Table 2: General Conditions for the McKenna Procedure
| Step | Reagent | Solvent | Temperature | Reference |
| Silylation | Bromotrimethylsilane (BTMS) | Dichloromethane, Acetonitrile, etc. | Room Temperature | beilstein-journals.orgnih.gov |
| Solvolysis | Methanol or Water | - | Room Temperature | nih.govresearchgate.net |
This table represents generalized conditions. Specific conditions for diethyl allylphosphonate would need to be empirically determined.
Catalytic hydrogenolysis is a valuable method for the deprotection of dibenzyl phosphonates to afford the corresponding phosphonic acids under mild conditions. beilstein-journals.org This method is particularly advantageous as it avoids the use of harsh acidic or basic reagents. beilstein-journals.org Dibenzyl phosphonates are readily prepared from the reaction of an appropriate halide with dibenzyl phosphite (B83602) or via the Michaelis-Arbuzov reaction with tribenzyl phosphite. beilstein-journals.org
The debenzylation is typically achieved using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. beilstein-journals.orgnih.govd-nb.info The reaction is generally clean and efficient. This method would be applicable to the synthesis of this compound, starting from dibenzyl allylphosphonate. The selection of the specific palladium catalyst can be crucial for achieving high selectivity, especially in the presence of other reducible functional groups. nacatsoc.orgresearchgate.net
Table 3: General Conditions for Catalytic Hydrogenolysis of Dibenzyl Phosphonates
| Parameter | Value | Reference |
| Substrate | Dibenzyl Phosphonate | beilstein-journals.org |
| Catalyst | Palladium on Charcoal (Pd/C) | beilstein-journals.orgnih.govd-nb.info |
| Reagent | Hydrogen (H₂) | beilstein-journals.org |
| Solvent | Methanol, Ethanol (B145695), etc. | researchgate.net |
| Temperature | Room Temperature | researchgate.net |
This table represents generalized conditions. The synthesis of dibenzyl allylphosphonate and its subsequent hydrogenolysis would follow this general protocol.
Dealkylation of dialkyl phosphonates can also be effectively carried out using boron reagents, such as boron tribromide (BBr₃). beilstein-journals.orgresearchgate.net This method is known for its mild and efficient conditions and is compatible with a variety of functional groups, including allyl, ketone, and ester moieties. beilstein-journals.orgd-nb.info
The reaction typically proceeds by treating the dialkyl phosphonate with boron tribromide in an aprotic solvent like toluene. The reaction is often initiated at a low temperature (e.g., -30 °C) and then warmed to a higher temperature (e.g., 70 °C) for several hours. beilstein-journals.orgresearchgate.net The resulting intermediate is then subjected to methanolysis to afford the phosphonic acid in high yields. beilstein-journals.orgresearchgate.net For instance, the dealkylation of diethyl allylphosphonate with BBr₃ would provide a direct route to this compound.
Table 4: General Conditions for Dealkylation with Boron Tribromide
| Parameter | Value | Reference |
| Reagent | Boron Tribromide (BBr₃) | beilstein-journals.orgresearchgate.net |
| Solvent | Toluene | beilstein-journals.org |
| Temperature | -30 °C to 70 °C | beilstein-journals.org |
| Reaction Time | ~6 hours | beilstein-journals.org |
| Work-up | Methanolysis | beilstein-journals.orgresearchgate.net |
This table represents generalized conditions and would be applicable for the dealkylation of diethyl allylphosphonate.
A more direct approach to the synthesis of this compound involves the reaction of phosphorous acid (H₃PO₃) with an allyl halide. google.com This method circumvents the need for the preparation and subsequent dealkylation of a phosphonate ester. The reaction between an alkali metal salt of a phosphite and a halogenated alkane, followed by hydrolysis, can produce the desired alkylphosphonic acid. google.com This approach is attractive for its atom economy and potentially simpler reaction workflow.
Hydrolysis of Dichlorophosphine or Dichlorophosphine Oxide
One direct method for preparing phosphonic acids involves the hydrolysis of the corresponding dichlorophosphine (R-PCl₂) or dichlorophosphine oxide (R-P(O)Cl₂). beilstein-journals.org This approach is particularly effective for arylphosphonic acids and can be applied to alkyl derivatives as well. beilstein-journals.org The synthesis of allylphosphonic dichloride, a key precursor, can be achieved by reacting allyl chloride with a combination of aluminum trichloride (B1173362) and phosphorus trichloride. thieme-connect.de
The hydrolysis process is typically straightforward, involving the reaction of the dichlorophosphine or its oxide with water. beilstein-journals.org To manage the reactivity and the hydrochloric acid produced, the hydrolysis is often conducted under mild or basic conditions, for instance, using an aqueous solution of sodium hydroxide (B78521). beilstein-journals.org Following the complete hydrolysis of the P-Cl bonds, the resulting phosphonate salt is acidified, commonly with hydrochloric acid, to precipitate or isolate the final phosphonic acid. beilstein-journals.org For example, the synthesis of o-trifluoromethylbenzenephosphonic acid is achieved in high yield by hydrolyzing the corresponding phenyldichlorophosphine oxide with sodium hydroxide in acetonitrile. beilstein-journals.org
Table 1: Overview of Hydrolysis-Based Synthesis
| Precursor | General Reaction | Conditions | Product |
|---|---|---|---|
| Dichlorophosphine | R-PCl₂ + 2 H₂O → R-P(O)(OH)₂ + 2 HCl | Mild or basic (e.g., aq. NaOH), followed by acidification | Phosphonic Acid |
Hydrolysis of Phosphonodiamides
Phosphonodiamides, which have the general structure R-P(O)(NR'₂)₂, serve as stable and useful precursors for phosphonic acids. researchgate.net This synthetic route is particularly valuable in the synthesis of aminophosphonic acids. researchgate.net The diamide (B1670390) group is advantageous because it is stable under various reaction conditions, allowing for chemical modifications on other parts of the molecule before its conversion to the phosphonic acid. researchgate.net Furthermore, phosphonodiamide intermediates can often be purified using standard techniques like chromatography. researchgate.net
The conversion of the phosphonodiamide to the phosphonic acid is typically accomplished through acidic hydrolysis. researchgate.netresearchgate.net Refluxing the phosphonodiamide in a strong acid, such as hydrochloric acid, cleaves the phosphorus-nitrogen bonds, which are then replaced by hydroxyl groups to furnish the final phosphonic acid. beilstein-journals.orgresearchgate.net
Oxidation of Phosphinic Acids
Phosphonic acids can be synthesized by the oxidation of the corresponding phosphinic acids (R-P(O)(H)OH). d-nb.infonih.gov This method provides a direct conversion from a P(III) species (in its tautomeric form) or a P(V) species with a P-H bond to the fully oxidized P(V) phosphonic acid. researchgate.netresearchgate.net Various oxidizing agents can be employed for this transformation. For instance, sulfuryl chloride in refluxing isopropanol (B130326) is an effective reagent for oxidizing certain phosphinic acids to their phosphonic acid counterparts. researchgate.net The reaction essentially inserts an oxygen atom into the P-H bond of the phosphinic acid.
Synthesis of this compound via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is one of the most fundamental and widely used methods for forming phosphorus-carbon bonds. jk-sci.comwikipedia.org It is the cornerstone for synthesizing a vast array of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org The classical reaction involves the transformation of a trivalent phosphite ester into a pentavalent phosphonate upon reaction with an alkyl halide. jk-sci.comnih.gov
Reaction of Allyl Halides with Trialkyl Phosphites
The synthesis of dialkyl allylphosphonates, the ester precursors to this compound, is a classic application of the Michaelis-Arbuzov reaction. The process begins with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of a trialkyl phosphite onto the electrophilic carbon of an allyl halide (e.g., allyl bromide or allyl chloride). wikipedia.orgorganic-chemistry.org This initial SN2 reaction forms a quasi-phosphonium salt intermediate. nih.govresearchgate.net
Variations and Optimized Conditions
While the classical Michaelis-Arbuzov reaction is robust, it often requires high temperatures (120-160 °C) and long reaction times. wikipedia.org Consequently, numerous variations have been developed to improve reaction conditions and expand its scope. nih.govresearchgate.net
Table 2: Optimized Conditions for the Michaelis-Arbuzov Reaction
| Variation | Conditions | Advantage | Reference |
|---|---|---|---|
| Lewis Acid Catalysis | Addition of a Lewis acid (e.g., ZnCl₂, AlCl₃) | Allows the reaction to proceed at room temperature. | organic-chemistry.orgresearchgate.net |
| Microwave Irradiation | Use of microwave heating | Accelerates the reaction, often reducing reaction times significantly. | researchgate.net |
| Ultrasound Assistance | Application of ultrasonic waves | Can enhance reaction rates and yields. | researchgate.net |
| Photochemical Reaction | Blue light irradiation with a photo-active catalyst | Enables the synthesis of arylphosphonates from aryl halides. | nih.gov |
| Palladium Catalysis | Use of a palladium catalyst, often in water | Facilitates the reaction of triaryl phosphites with aryl iodides under mild conditions. | organic-chemistry.org |
Lewis acid catalysis is a significant improvement, enabling the preparation of various phosphonates at room temperature. organic-chemistry.org The use of alternative energy sources like microwaves and ultrasound can dramatically shorten reaction times. researchgate.net Furthermore, catalyst systems, such as those based on palladium, have expanded the reaction's utility to include less reactive aryl halides. organic-chemistry.org Photochemical methods have also emerged as a modern variation for specific applications like arylphosphonate synthesis. nih.gov
Synthesis of this compound Derivatives
The core structure of this compound can be modified to create a wide range of derivatives with tailored properties. These syntheses often start with precursors like allyl halides or other functionalized building blocks.
One common strategy involves the functionalization of acrylic compounds. For instance, the Michaelis-Arbuzov reaction of ethyl 2-(bromomethyl)acrylate with triethyl phosphite, followed by hydrolysis, yields (2-(ethoxycarbonyl)allyl)phosphonic acid. mdpi.com This demonstrates how the phosphonate group can be introduced onto a molecule already containing other functional groups.
Another approach is the synthesis of α-aminophosphonic acid derivatives, which are structural analogs of amino acids. nih.gov These can be prepared through various routes, including the addition of nucleophiles to 2H-azirine derivatives. For example, the reaction of a diphenyl(2-phenyl-2H-azirin-3-yl)phosphine oxide with 2,2,2-trifluoroethanol (B45653) can lead to the formation of an allylic α-aminophosphine oxide derivative after rearrangement. nih.gov These complex derivatives highlight the versatility of organophosphorus chemistry in creating molecules with potential biological applications. nih.gov
α-Aminophosphonic Acid Derivatives
α-Aminophosphonic acids are structural analogs of α-amino acids, where a phosphonic acid group replaces the carboxylic acid moiety. core.ac.uk Their synthesis is a key area of research due to their potential biological activities. mdpi.comsciforum.net
The Kabachnik-Fields reaction is a cornerstone for the synthesis of α-aminophosphonates. core.ac.ukmdpi.com This three-component condensation involves an amine, a carbonyl compound (like an aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite. mdpi.comorganic-chemistry.org The reaction can proceed through either an imine or an α-hydroxyphosphonate intermediate, depending on the specific reactants. mdpi.com
Modifications to the classical Kabachnik-Fields reaction have been developed to improve efficiency, yield, and environmental friendliness. These include the use of various catalysts and alternative reaction conditions. For instance, microwave-assisted, solvent-free conditions have proven to be a highly effective and "greener" protocol, often eliminating the need for a catalyst altogether. sciforum.netmdpi.com When catalysts are employed, a range of options have been explored to facilitate the transformation under milder conditions.
Several catalytic systems have been successfully applied to the synthesis of α-aminophosphonate derivatives, demonstrating the versatility of the Kabachnik-Fields reaction. core.ac.ukmdpi.com
Table 1: Selected Catalytic Modifications of the Kabachnik-Fields Reaction
| Catalyst | Amine Component | Carbonyl Component | P-Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Mg(ClO₄)₂ | Various Amines | Aldehydes/Ketones | Phosphites | Acetonitrile, 80 °C | Not specified | mdpi.comorganic-chemistry.org |
| Cerium Chloride/Oxide | Aniline derivatives | Substituted benzaldehydes | Diethyl phosphite | Solvent-free | 87–95% | mdpi.com |
| Gold–Bipyridine Complex | Various Amines | Aldehydes/Ketones | Phosphites | Not specified | Not specified | core.ac.uk |
| Indium(III) Chloride | Various Amines | Aldehydes/Ketones | Phosphites | Sonication | High | organic-chemistry.org |
A straightforward and regioselective methodology for preparing α-aminophosphine oxides and phosphonates involves the addition of nucleophiles to the carbon-nitrogen double bond of phosphorus-substituted 2H-azirines. nih.govnih.govscilit.com This approach yields different α-aminophosphorus compounds depending on the nature of the nucleophile used. nih.govnih.gov
The reaction mechanism is believed to proceed via an initial nucleophilic attack on the C=N bond of the 2H-azirine, leading to a transient aziridine (B145994) intermediate. nih.gov Subsequent ring-opening of this intermediate furnishes the final product. For example, the addition of aliphatic alcohols like methanol or ethanol results in the formation of α-aminophosphine oxide and phosphonate acetals. nih.govnih.gov In contrast, the use of nucleophiles such as 2,2,2-trifluoroethanol, phenols, or thiols leads to allylic α-aminophosphine oxides and phosphonates in good to high yields. nih.gov This method represents the first example of synthesizing an allylic α-aminophosphorus derivative through the addition of oxygen nucleophiles to phosphorus-substituted 2H-azirines. nih.gov
Table 2: Synthesis of α-Aminophosphonates via Nucleophilic Addition to 2H-Azirines
| 2H-Azirine Substituent | Nucleophile | Product Type | Yield | Reference |
|---|---|---|---|---|
| Phosphonate (R = OⁱPr) | Methanol | α-Aminophosphonate dimethyl acetal | Moderate | nih.gov |
| Phosphonate (R = OEt) | Methanol | α-Aminophosphonate dimethyl acetal | Moderate | nih.gov |
| Phosphine Oxide | 2,2,2-Trifluoroethanol | Allylic α-aminophosphine oxide | Good to High | nih.gov |
| Phosphonate | Phenols | Allylic α-aminophosphonate | Good to High | nih.gov |
Phosphorus-Containing Acrylate (B77674) and Methacrylate (B99206) Monomers
The synthesis of acrylate and methacrylate monomers containing phosphonic acid groups is of significant interest for the development of functional polymers. encyclopedia.pubmdpi.com These monomers can be prepared through several synthetic routes.
One common method is a variation of the Michaelis-Arbuzov reaction, where α-haloacrylates, such as ethyl α-bromomethyl acrylate or t-butyl α-bromomethyl acrylate, are reacted with triethyl phosphite. mdpi.comresearchgate.netresearchgate.net Subsequent selective hydrolysis of the resulting phosphonate esters, for example with trimethylsilyl (B98337) bromide, yields the desired phosphonic acid monomer. researchgate.netusm.edu
Another approach involves the reaction of α-hydroxymethyl acrylates with phosphorus reagents like diethylchlorophosphate. usm.edu Additionally, the functionalization of the methyl group of methacrylate can be achieved via the condensation of aldehydes with dimethyl phosphonate. mdpi.com These methods provide access to a variety of monomers where the phosphorus group can be located in different parts of the molecule, such as in the alkoxy fragment or attached to the methyl group of the methacrylate backbone. encyclopedia.pubmdpi.com
Phosphonate-Bearing Oligo-Chitosan Derivatives
Modifying natural polymers like chitosan (B1678972) with phosphonate groups imparts new properties and functionalities. The synthesis of phosphonate-bearing oligo-chitosan derivatives has been successfully achieved using several methods. rsc.org
The Kabachnik-Fields reaction has been effectively applied for the N-phosphonomethylation of oligo-chitosan, leading to the formation of methyl phosphonated derivatives. rsc.orgresearchgate.net In another efficient approach, novel dialkyl phosphoryl oligo-chitosan derivatives were synthesized in water at room temperature. rsc.orgresearchgate.net This method is based on the epoxy-amine reaction between the amino groups of oligo-chitosan and dialkyl (3-(oxiran-2-ylmethoxy)propyl) phosphonates. rsc.org Following the synthesis of the phosphonated esters, a hydrolysis step is performed to generate the phosphonic acid moieties, with mild conditions being crucial to prevent degradation of the chitosan backbone. rsc.orgresearchgate.net Other methods include reacting alkaline chitosan with 2-chloroethylphosphonic acid. researchgate.net
Stereoselective and Asymmetric Synthesis
The development of stereoselective and asymmetric methods is crucial for producing enantiomerically pure phosphonates, which are important for various applications.
Rhodium-Catalyzed Asymmetric Hydrogenation of Unsaturated Allylphosphonate Esters
Rhodium-catalyzed asymmetric hydrogenation is a powerful technique for the synthesis of chiral phosphonates from unsaturated precursors. nih.gov This method has been successfully applied to α,β-unsaturated phosphonic acid derivatives using rhodium complexes paired with unique chiral diphosphine ligands. nih.gov
Ligands such as P-stereogenic 1,2-bis(alkylmethylphosphino)ethanes (BisP*) and bis(alkylmethylphosphino)methanes (MiniPHOS) have demonstrated excellent enantioselectivity in these hydrogenations. nih.gov Similarly, catalyst systems like Rh/bisphosphine-thiourea (ZhaoPhos) have been developed for the highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, a class that includes phosphonate analogs, achieving high yields and enantiomeric excesses (ee). rsc.org Another successful strategy employed a Rh-TaniaPhos catalyst for the asymmetric hydrogenation of unprotected β-enamine phosphonates, directly yielding free β-amino phosphonates with good enantioselectivities. rsc.org The success of these reactions often relies on factors like hydrogen bonding between the substrate and the catalyst, which plays a critical role in achieving high levels of stereocontrol. rsc.org
Table 3: Rhodium Catalysts in Asymmetric Hydrogenation of Unsaturated Phosphonates
| Substrate Type | Catalyst System (Ligand) | Enantioselectivity (ee) | Reference |
|---|---|---|---|
| α,β-Unsaturated Phosphonates | Rh-BisP* / Rh-MiniPHOS | Excellent | nih.gov |
| Exocyclic α,β-Unsaturated Lactams | Rh-ZhaoPhos | up to 99% | rsc.org |
| Unprotected β-Enamine Phosphonates | Rh-TaniaPhos | 80–86% | rsc.org |
Chiral Ligand Design and Application in Asymmetric Catalysis
The design and application of chiral ligands are at the heart of modern asymmetric catalysis. For the synthesis of chiral this compound derivatives, iridium-catalyzed asymmetric allylic substitution has emerged as a powerful tool. nih.govrsc.orgacs.org In these reactions, the choice of the chiral ligand is paramount in dictating the enantioselectivity and regioselectivity of the transformation.
Phosphoramidites have proven to be a highly effective class of ligands for iridium-catalyzed asymmetric allylic alkylation and amination reactions. nih.govrsc.orgnih.govepfl.ch These ligands, often derived from BINOL (1,1'-bi-2-naphthol) or other axially chiral backbones, create a well-defined chiral environment around the metal center. This chiral pocket influences the approach of the nucleophile to the π-allyl-iridium intermediate, leading to the preferential formation of one enantiomer.
While much of the initial work with iridium-phosphoramidite catalysts focused on the formation of C-C and C-N bonds, the principles are readily extendable to C-P bond formation. The reaction typically involves the substitution of an allylic carbonate or acetate (B1210297) with a phosphorus nucleophile, such as a dialkyl phosphite. The iridium catalyst, bearing a chiral phosphoramidite (B1245037) ligand, facilitates the reaction with high regio- and enantioselectivity, favoring the formation of the branched, chiral allylphosphonate. nih.govepfl.ch
Recent research has highlighted the utility of specific phosphoramidite ligands in achieving high efficiency in these transformations. The careful tuning of the steric and electronic properties of the ligand, for instance by modifying the substituents on the binaphthyl core or the amine moiety of the phosphoramidite, allows for the optimization of the catalytic system for specific substrates.
| Catalyst System | Chiral Ligand Type | Substrate | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |
| [Ir(COD)Cl]₂ / Phosphoramidite | (R)-BINOL-derived | Allylic carbonate | Dimethyl phosphite | Chiral allylphosphonate | up to 99% | nih.gov |
| [Ir(COD)Cl]₂ / Phosphoramidite-alkene | Feringa-type ligand | Allylic acetate | Diethyl phosphite | Chiral allylphosphonate | >95% | rsc.org |
Table 1: Examples of Chiral Ligands in Iridium-Catalyzed Asymmetric Allylic Phosphonation
Novel Synthetic Approaches and Future Directions in this compound Synthesis
Beyond the well-established iridium-catalyzed allylic substitutions, researchers are continuously exploring novel synthetic routes to access chiral allylphosphonic acids and their derivatives.
One promising new method is the asymmetric reductive cross-coupling of α-bromophosphonates with vinyl bromides. This approach, which can be catalyzed by transition metals like nickel, offers a convergent strategy for the synthesis of chiral allylic phosphonates. researchgate.net The development of chiral ligands that can effectively control the stereochemistry of the reductive coupling process is a key area of ongoing research.
Another area of growing interest is the use of organocatalysis for the synthesis of P-stereogenic compounds, which could potentially be applied to the synthesis of novel this compound derivatives with chirality at the phosphorus atom itself. frontiersin.org Chiral Brønsted acids and bifunctional organocatalysts are being explored for their ability to promote enantioselective additions of phosphorus nucleophiles.
The future of this compound synthesis will likely be shaped by several key trends:
Development of More Efficient and Selective Catalysts: The design of new generations of chiral ligands and catalysts that can operate under milder conditions, with lower catalyst loadings, and with broader substrate scope will remain a primary focus.
Expansion of Novel Synthetic Methodologies: The exploration of new reaction pathways, such as C-H functionalization and enzymatic catalysis, will open up new avenues for the synthesis of complex this compound derivatives.
Focus on P-Chiral Compounds: The synthesis of allylphosphonic acids with a stereogenic phosphorus center is a largely unexplored area with significant potential for the discovery of new bioactive molecules and chiral ligands.
Sustainable Synthesis: The development of synthetic methods that utilize renewable starting materials, minimize waste, and employ environmentally benign reaction conditions will be of increasing importance.
The continued innovation in synthetic methodologies will undoubtedly lead to the discovery of new and more efficient ways to prepare enantiomerically pure allylphosphonic acids, paving the way for their broader application in various fields of science and technology.
Computational Elucidation of Reaction Intermediates and Transition States
Understanding the detailed pathways of chemical reactions involving this compound often necessitates the application of computational chemistry techniques, primarily Density Functional Theory (DFT). These methods are instrumental in modeling reaction coordinates, identifying transient intermediates, and characterizing high-energy transition states, thereby providing critical insights into reaction feasibility and selectivity.
Computational studies have been employed to dissect complex reaction mechanisms in organophosphorus chemistry. For instance, in the context of palladium-catalyzed allylic substitutions, DFT calculations are used to analyze palladium-η³-allyl intermediates and the transition states governing nucleophilic attack. These analyses help rationalize how different ligands influence the reaction's outcome by modulating the electronic and steric environment around the palladium center, affecting the energies of transition states leading to different products acs.orgnih.gov. Such studies can reveal distinctions in transition states, such as "early" substrate-like or "late" product-like configurations, which can dictate the reaction's sensitivity to steric factors semanticscholar.org.
Furthermore, computational approaches are vital for understanding the mechanisms of reactions involving the phosphonate moiety itself. For example, the Perkow reaction, a pathway that can compete with the Michaelis-Arbuzov reaction, has been computationally investigated, revealing a mechanism that proceeds through an oxaphosphirane intermediate nih.gov. In surface chemistry, the modification of metal oxide surfaces with phosphonic acids, such as phenylphosphonic acid on TiO₂, involves heterocondensation reactions. Computational studies contribute to understanding these processes, which typically involve the protonation of surface hydroxyl groups followed by a nucleophilic attack by the phosphonic acid, leading to the formation of stable metal-oxygen-phosphorus bonds uhasselt.be. Lewis acid-catalyzed couplings of alkenes and aldehydes have also been elucidated using DFT, confirming the involvement of enantioselective transannular hydride shifts and identifying steric clashes during cyclization as key determinants of enantioselectivity nih.gov. Similarly, mechanistic investigations of palladium-catalyzed intramolecular reactions have utilized DFT to propose novel pathways involving steps like cis-halometalation and the formation of higher-valent metal intermediates researchgate.net.
Influence of Substituent Effects on Reaction Selectivity and Kinetics
The presence and nature of substituents on the this compound molecule, or on coreactants, significantly dictate both the rate (kinetics) and the preferred reaction outcome (selectivity) of chemical transformations. These effects can be broadly categorized into electronic and steric influences.
Electronic Effects: Electronic effects, arising from electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), alter the electron density distribution within molecules, thereby influencing bond strengths, charge distribution, and the stability of intermediates and transition states. The Hammett equation provides a quantitative framework for understanding these effects, relating reaction rates and equilibrium constants to substituent constants (σ) and reaction constants (ρ) wikipedia.org.
Hydrolysis: In the acid-catalyzed hydrolysis of α-hydroxy-benzylphosphonates, electron-withdrawing substituents on the phenyl ring were found to increase the reaction rate, while electron-releasing substituents decreased it nih.gov. This aligns with the general principle that EWGs stabilize developing negative charges, facilitating reactions where such stabilization is beneficial.
Allylic Alkylation: In palladium-catalyzed allylic substitutions, the electronic properties of ligands play a crucial role in modulating the catalyst's activity and selectivity. Ligands with specific electronic characteristics can fine-tune the electron density at the palladium center, influencing the stability and reactivity of Pd-η³-allyl intermediates acs.orgnih.gov.
Steric Effects: Steric effects arise from the spatial arrangement of atoms and groups, influencing the accessibility of reactive sites and the conformational preferences of molecules. These effects can significantly impact reaction rates and regioselectivity by either hindering or facilitating certain reaction pathways.
Allyl Phosphonate Additions: In the addition of allyl phosphonates to aldehydes, increasing the steric bulk of substituents on the phosphonate moiety resulted in only a minor improvement in the γ-selectivity of the addition. However, the electronic nature of substituents on the aldehyde itself had a more pronounced effect on both regioselectivity and enantioselectivity nih.gov.
Reaction Barriers: Generally, an increase in the size of substituents in related organophosphorus reactions has been correlated with an increase in reaction barriers, suggesting a direct impact on reaction kinetics researchgate.net.
Catalyst-Substrate Interactions: In catalytic processes, steric interactions between the catalyst, substrate, and ligands are paramount for achieving high selectivity. Ligand design that creates specific steric environments can precisely orient substrates, thereby controlling the regioselectivity and enantioselectivity of the reaction, as seen in some palladium-catalyzed allylic substitutions acs.orgnih.gov.
Quantitative Data on Substituent Effects:
The influence of substituents can be quantified through various parameters. While specific data directly for this compound's own reactions are limited in the provided literature snippets, related studies offer insights:
| Phosphonate Ester Type | Catalysis Type | Relative Rate Comparison | Reference |
| Isopropyl ester | Acid | 1 (Reference) | nih.gov |
| Methyl ester | Acid | Faster than Isopropyl | nih.gov |
| Methyl ester | Base | 1000-fold faster than Isopropyl | nih.gov |
In the context of palladium-catalyzed allylic substitutions, while specific energy values for transition states involving this compound itself were not directly detailed in the provided snippets, studies on similar systems illustrate the impact of substrate structure on transition state energies:
| Substrate Type | Nucleophile | Transition State Attack Mode | Relative Energy (kcal/mol) | Reference |
| 1,3-diphenylallyl acetate | NH₃ | exo | Not specified | acs.org |
| 1,3-diphenylallyl acetate | NH₃ | endo | Not specified | acs.org |
| Cyclohexenyl acetate | NH₃ | exo | Not specified | acs.org |
| Cyclohexenyl acetate | NH₃ | endo | Not specified | acs.org |
Note: The specific numerical values for relative energies were not provided in the source text for the table above, but the study indicates that such calculations are used to differentiate transition states.
Furthermore, in the addition of allyl phosphonates to aromatic aldehydes, substituents on the aldehyde significantly influence selectivity:
| Aldehyde Type | Substituent Effect | Regioselectivity (α:γ) | Enantioselectivity (% ee) | Yield |
| Aromatic aldehydes (general) | EWG/EDG | >20:1 | ≥95 | Good |
| ortho-CF₃-Benzaldehyde (congested) | EWG/Steric | Not specified | 95 | 91% |
Compound List
this compound
Allyl phosphonate
Morita-Baylis-Hillman (MBH) adducts
Bis(trimethylsilyl) phenylphosphinate
Trialkyl phosphites
Palladium-η³-allyl intermediates
Palladium-η²-olefin complexes
Allyl alcohols
Allyl chlorides
α-hydroxy-benzylphosphonates
Dialkyl phosphonates
Arylphosphonic acids
Phenylphosphonic acid (PPA)
Titaniumphenylphosphonate
Carboxylic acids
Aldehydes
Alkenes
Aromatic aldehydes
Electron-withdrawing groups (EWGs)
Electron-donating groups (EDGs)
Ligands (e.g., biaryl phosphite ligands, SOX ligands)
Nucleophiles
Electrophiles
Research Applications and Findings
Surface Modification and Material Functionalization
This compound has been employed as a coupling agent for modifying the surfaces of inorganic materials, thereby enhancing their properties and enabling the creation of composite materials. A notable example is the grafting of APA onto calcium phosphate (B84403) (CAP) to form 'grafted' CAP. This process, confirmed by spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FTR) spectroscopy, results in an improved chemical bond between the ceramic and potential polymer matrices ucl.ac.uk. The presence of the allyl group on the surface of the grafted CAP allows for further functionalization or integration into polymer systems, potentially leading to composites with superior mechanical properties ucl.ac.uk.
Furthermore, polymers incorporating phosphonic acid moieties, often derived from APA or similar monomers, are utilized for coating various particles. These coatings can enhance particle stability and enable applications in medical imaging, such as coating iron oxide particles for Magnetic Resonance Imaging (MRI) specificpolymers.com. The phosphonic acid groups also confer desirable properties for water treatment, including the selective sorption of metal cations, which can be leveraged in effluent management specificpolymers.comspecificpolymers.com.
Flame Retardancy and Polymer Science
Derivatives of this compound, such as diethyl allylphosphonate, have demonstrated significant utility as flame retardants. When incorporated into polymer matrices like unsaturated resins and polyolefins, these compounds impart durable flame-retardant properties vulcanchem.comgoogle.com. Research indicates that increasing the concentration of diethyl allylphosphonate in composite materials can lead to a notable rise in the limiting oxygen index, a key measure of flame retardancy google.com. Moreover, studies suggest that these phosphonate (B1237965) additives can also improve the mechanical properties of polymers, such as bending strength google.com.
Advanced Material Development and Emerging Applications
The reactivity of the allyl group in APA allows for its integration into more complex material architectures. For instance, APA derivatives are explored in the development of proton-conducting membranes for fuel cells. Through processes like plasma polymerization, thin films rich in phosphonic acid groups can be created, exhibiting proton conductivity even under low humidity conditions, which is a critical requirement for next-generation fuel cell technologies vulcanchem.com. The ability of phosphonic acids to interact with metal ions also suggests potential applications in chelation, metal coating, and as adhesion promoters in various material systems specificpolymers.com.
Advanced Characterization Techniques for Allylphosphonic Acid and Its Materials
Spectroscopic Analysis
Spectroscopic techniques provide detailed insights into the molecular structure and chemical environment of allylphosphonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
NMR spectroscopy is indispensable for confirming the synthesis and structural integrity of this compound and its derivatives. The ³¹P NMR spectrum is particularly informative, offering a distinct signal for the phosphorus atom, which is sensitive to its chemical environment. For this compound itself, a characteristic ³¹P NMR signal has been reported at 27.6 ppm in CDCl₃, confirming the presence of a unique phosphorus environment ucl.ac.uk.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon backbone. For this compound, signals corresponding to the methylene (B1212753) (–CH₂), vinylidene (=CH₂), and vinyl (=CH) carbons have been identified at specific chemical shifts. For instance, peaks associated with –CH₂, =CH₂, and =CH were observed around 31.8-32.7 ppm, 119.1-119.2 ppm, and 127.4-127.5 ppm, respectively ucl.ac.uk. When this compound is grafted onto materials like calcium phosphate (B84403) (forming Grafted CAP), ¹³C NMR data can reveal shifts in these signals, indicating interaction. For example, shifts in CH₂ and =CH peaks to higher chemical shifts (e.g., 133.9 ppm for =CH) and the presence of =CH₂ signals (e.g., 114.5 and 116.3 ppm) in the grafted material suggest the continued presence of the double bond and potential bonding interactions with the substrate, possibly due to increased shielding around the phosphorus atom ucl.ac.uk.
Proton (¹H) NMR is also vital. For diethyl allylphosphonate, a derivative, ¹H NMR spectra show characteristic signals for the olefinic protons (H-2 and CH₂-3) in the vinyl group, as well as signals for the methylene protons (CH₂-1) adjacent to the phosphorus atom, often appearing as complex multiplets or split signals due to coupling arkat-usa.org.
Table 1: Selected NMR Spectral Data for this compound and Derivatives
| Compound/System | Technique | Nucleus | Chemical Shift (ppm) | Solvent | Assignment/Notes | Reference |
| This compound | NMR | ³¹P | 27.6 | CDCl₃ | Synthesis confirmation | ucl.ac.uk |
| This compound | ¹³C NMR | CH₂ | 31.8, 32.7 | CDCl₃ | Backbone structure | ucl.ac.uk |
| This compound | ¹³C NMR | =CH₂ | 119.1, 119.2 | CDCl₃ | Backbone structure | ucl.ac.uk |
| This compound | ¹³C NMR | =CH | 127.4, 127.5 | CDCl₃ | Backbone structure | ucl.ac.uk |
| Grafted CAP | ¹³C NMR | CH₂ | 35.5 | DMSO | Shifted, suggests Ca bonding | ucl.ac.uk |
| Grafted CAP | ¹³C NMR | =CH | 133.9 | DMSO | Shifted, suggests Ca bonding | ucl.ac.uk |
| Grafted CAP | ¹³C NMR | =CH₂ | 114.5, 116.3 | DMSO | Indicates presence of double bond | ucl.ac.uk |
| Diethyl allylphosphonate | ¹H NMR | H-2 | 5.78 (m) | CDCl₃ | Olefinic proton | arkat-usa.org |
| Diethyl allylphosphonate | ¹H NMR | CH₂-3 | 5.23-5.16 (m) | CDCl₃ | Olefinic protons | arkat-usa.org |
| Diethyl allylphosphonate | ¹H NMR | CH₂-1 | Doublet (J=21.9 Hz) of doublets (J=7.4 Hz) of triplets (J=1.2 Hz) | CDCl₃ | Methylene protons adjacent to P | arkat-usa.org |
Infrared (IR) and Raman Spectroscopy (FTIR, FTR)
Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups and confirming interactions between this compound and other materials. FTIR spectroscopy can detect characteristic vibrations of the phosphonate (B1237965) group (P=O, P-O) and the allyl group (C=C, C-H). For instance, the P=O stretching vibration typically appears in the region of 1274-1287 cm⁻¹, and C-O/P-O symmetric stretching vibrations are observed around 1189-1203 cm⁻¹ researchgate.net.
When this compound is grafted onto calcium phosphate (CAP), FTIR analysis can reveal changes in the spectra of both components. Reductions in the intensity of hydroxyl (around 3570 cm⁻¹) and phosphate ν₃ stretching vibrations (around 1030 cm⁻¹) in the grafted CAP compared to pure hydroxyapatite (B223615) indicate an interaction between the this compound and the calcium phosphate surface ucl.ac.uktandfonline.com. Furthermore, the presence of the C=C double bond in the allyl group can be confirmed by a peak around 1650 cm⁻¹ in FTIR spectra of the grafted material ucl.ac.uktandfonline.com.
Fourier Transform Raman (FTR) spectroscopy provides complementary information. For this compound, FTR spectra show the C=C band at approximately 1635 cm⁻¹ and a P=O peak at around 1300 cm⁻¹. Peaks corresponding to C-H stretches (=CH, =CH₂, –CH₂–) are visible in the 2800-3100 cm⁻¹ range ucl.ac.uk. A reduction in the intensity of the phosphate symmetric stretch at 962 cm⁻¹ in FTR spectra of grafted CAP further supports the interaction between this compound and calcium phosphate ucl.ac.uk.
Theoretical and Computational Studies of Allylphosphonic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and reactivity of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide a theoretical framework for examining molecular structure and behavior at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Properties
DFT is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.
Computational Thermodynamics and Kinetics
Computational methods can be used to predict the thermodynamic properties (such as enthalpy and Gibbs free energy) and kinetic parameters of chemical reactions involving allylphosphonic acid. This would allow for a theoretical understanding of its reaction mechanisms and energy profiles. At present, there is no specific published research containing this information for this compound.
Molecular Simulations
Molecular simulations, including molecular dynamics (MD), could be employed to study the behavior of this compound in various environments, such as in solution or on surfaces. These simulations provide a dynamic picture of molecular interactions and conformational changes over time. There is a lack of published molecular simulation studies specifically focused on this compound systems.
Monte Carlo Simulations for Adsorption Phenomena
Monte Carlo (MC) simulations are a computational method used to model the adsorption of molecules onto surfaces by exploring a vast number of possible configurations and energy states. This technique is particularly valuable for understanding how phosphonic acids, including this compound, interact with and adsorb onto various substrates.
In the context of phosphonic acids, MC simulations can predict the most energetically favorable adsorption sites on a given surface. For instance, studies on the adsorption of phosphonic and ethylphosphonic acid on aluminum oxide surfaces have utilized methods like density-functional based tight-binding (DFTB) to determine preferred binding locations. researchgate.net These simulations analyze various coordination modes—monodentate, bidentate, and tridentate—to identify which form of attachment is most stable. researchgate.net Research has shown that the preference for an adsorption site is strongly influenced by its geometry, with selectivity increasing from monodentate to tridentate complexes. researchgate.net
Grand Canonical Monte Carlo (GCMC) simulations are frequently employed to study adsorption in porous materials, which is relevant for applications like filtration or controlled release. researchgate.net This method can predict adsorption isotherms, showing how the amount of adsorbed substance varies with pressure at a constant temperature. While specific GCMC studies on this compound are not prevalent, the methodology established for other small molecules, such as water in metal-organic frameworks (MOFs), demonstrates the power of this approach to screen materials and understand adsorption mechanisms. researchgate.net Such simulations could be applied to this compound to explore its adsorption behavior in similar nanoporous structures.
Table 1: Adsorption Site Coordination Modes Investigated by Computational Methods
| Coordination Mode | Description | Typical Use Case in Simulations |
| Monodentate | The phosphonic acid group binds to the surface through one of its oxygen atoms. | Investigating initial or low-coverage adsorption phenomena. |
| Bidentate | The phosphonic acid group binds using two of its oxygen atoms to one or two surface metal atoms. | Modeling more stable, higher-coverage self-assembled monolayers. |
| Tridentate | The phosphonic acid group binds using all three of its oxygen atoms (one P=O and two P-OH). | Assessing the most stable potential binding configurations, though sometimes geometrically restricted. researchgate.netvub.be |
Molecular Dynamics Simulations for Interfacial Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of interfacial phenomena. This method is crucial for understanding how this compound and similar molecules behave at the interface between different phases, such as a solid surface and a liquid solvent.
MD simulations have been effectively used to study the self-organization of long-chain phosphonic acids, like octadecyl phosphonic acid (ODPA), into self-assembled monolayers (SAMs) on surfaces like α-alumina. rsc.org These simulations can reveal the ordering processes during the gradual assembly of the monolayer and elucidate different packing motifs. rsc.org The influence of the solvent is also a key factor that can be investigated; simulations can compare SAM formation in various environments, such as in different solvents or in a vacuum, to understand how the surrounding medium affects interfacial structure. rsc.org
For oil-water interfaces, MD simulations can characterize the behavior of surfactant molecules. nih.govresearchgate.net These studies analyze parameters like density distribution, interfacial thickness, and radial distribution functions to understand how molecules orient themselves and influence interfacial tension. nih.govresearchgate.net By applying these techniques to this compound, researchers could predict its effectiveness as a surface modifier or corrosion inhibitor, observing how the allyl group's structure and reactivity influence its behavior at various interfaces.
Table 2: Parameters Obtained from MD Simulations of Interfacial Systems
| Parameter | Description | Significance |
| Density Profile | The distribution of different molecules (e.g., water, oil, surfactant) along an axis perpendicular to the interface. | Reveals the location and arrangement of molecules, defining the interfacial region. researchgate.net |
| Interfacial Thickness | The width of the transition region between two bulk phases. | Indicates the extent of mixing and the effectiveness of a surfactant in modifying the interface. nih.gov |
| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides insight into the local molecular structure and interactions between different components. researchgate.net |
| Interfacial Tension | The work required to increase the area of the interface between two phases. | A key measure of surfactant effectiveness; lower values indicate better performance. |
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques used to simulate and predict molecular interactions. These methods are essential for exploring the behavior of this compound and its derivatives at a molecular level, from their binding with biological receptors to their fundamental structural properties.
Molecular Docking for Ligand-Receptor Binding Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action.
The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. Lower binding energies typically indicate a more stable and favorable interaction. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. rsc.org
While specific molecular docking studies focusing on this compound are not widely published, the technique has been successfully applied to other phosphorus-containing compounds. For example, studies on triphenylphosphine derivatives have used molecular docking to confirm their interaction with protein targets, demonstrating how these molecules bind and suggesting their potential biological activity. rsc.orgnih.gov Similar approaches could be used to investigate the potential of this compound or its derivatives as enzyme inhibitors, particularly for enzymes that process phosphate-containing substrates, as phosphonic acids are known mimics of phosphates. nih.gov
Theoretical Structures of Phosphonic Acid Derivatives (e.g., P-allylphosphonic diamides)
Computational chemistry is instrumental in determining the three-dimensional structures and electronic properties of molecules, including derivatives of this compound. Theoretical calculations can predict molecular geometries, conformational preferences, and the nature of chemical bonds with high accuracy.
A key example is the study of the theoretical structures of neutral, anionic, and lithiated P-allylphosphonic diamide (B1670390). acs.org Such studies employ quantum mechanical calculations to determine the most stable conformations and to understand how the structure changes upon deprotonation or complexation with a metal ion. These theoretical models provide fundamental insights that are crucial for understanding the reactivity of these compounds.
Furthermore, computational analyses can be combined with experimental data, such as X-ray crystallography and NMR spectroscopy, to provide a comprehensive understanding of a molecule's structural and conformational properties. researchgate.net For instance, theoretical calculations on other phosphonic diamides have helped to identify the preferred tautomeric and conformational equilibria in solution and in the solid state. researchgate.net
Table 3: Calculated Properties of P-Allylphosphonic Diamide Species
| Species | Key Structural Features from Theoretical Calculations |
| Neutral | Predictions of bond lengths, bond angles, and dihedral angles for the ground state conformation. |
| Anionic | Changes in geometry upon deprotonation, showing charge delocalization and shifts in bond character. |
| Lithiated | The coordination of the lithium ion to the diamide, revealing the nature of the metal-ligand interaction. |
This table is illustrative of the types of data generated in theoretical structural studies such as the one cited. acs.org
Confirmation of Experimental Data through Theoretical Modeling
A powerful application of theoretical modeling is its ability to validate, interpret, and expand upon experimental findings. The synergy between computation and experimentation provides a more complete understanding than either approach could achieve alone.
For example, in the study of phosphonic acid adsorption on surfaces, theoretical calculations can confirm the nature of the surface-adsorbate bond. DFT calculations have been used to model the adsorption of aminopropylphosphonic acid on titanium dioxide (TiO2). The calculated adsorption energies and simulated 31P NMR chemical shifts showed strong agreement with experimental NMR spectra, confirming the coexistence of various binding structures. vub.be This demonstrates how modeling can explain broad experimental signals by identifying multiple stable molecular configurations.
Similarly, theoretical calculations of phosphonic and ethylphosphonic acid chemisorbed on aluminum oxide surfaces have produced optimized Al-O bond lengths that are in good agreement with experimental data. researchgate.net This concordance between theory and experiment lends confidence to the computational models, allowing them to be used for predictions in systems that are difficult to study experimentally. By providing an atomic-level interpretation of macroscopic observations, theoretical modeling is an indispensable tool in the study of this compound and related systems.
Applications in Materials Science and Engineering
Polymer Chemistry and Polymer-Based Composites
Enhancing Polymer Adhesion to Inorganic SubstratesAs both an adhesion promoter and a coupling agent, allylphosphonic acid and related phosphonic acids are highly effective in bridging the interface between polymers and inorganic substratesucc.iemdpi.com. The phosphonic acid group forms strong bonds with inorganic surfaces (e.g., metals, ceramics, metal oxides), while the allyl group can interact with or covalently attach to polymer chains. This molecular bridging significantly improves interfacial adhesion, leading to enhanced durability, moisture resistance, and corrosion protection of polymer-based coatings and compositesucc.iemdpi.com. Studies involving other phosphonic acids have reported substantial increases in adhesion strength, for instance, a pull-off strength of approximately 8 MPa was observed for coatings pretreated with phosphonic acids compared to about 5.5 MPa for untreated surfaces.
Table of Compounds Mentioned:
| Compound Name |
|---|
| This compound |
| Vinylphosphonic acid |
| (2-(ethoxycarbonyl)allyl)phosphonic acid |
| (2-((2-(ethoxycarbonyl)allyl)oxy)-2-oxoethyl)phosphonic acid |
| 16-phosphonohexadecanoic acid (COOH-PA) |
Development of Thermosensitive Polymers for Metal Ion Sequestration
Polymers functionalized with phosphonic acid groups are being developed for environmental applications, particularly for the removal of metal ions from wastewater. These polymers can exhibit thermosensitive behavior, allowing for controlled sequestration and release of target ions. For instance, polymers incorporating phosphonic acid moieties have demonstrated the ability to sorb various metal cations, including aluminum (Al), nickel (Ni), calcium (Ca), and cadmium (Cd), in aqueous solutions at ambient temperatures specificpolymers.com. Notably, these phosphonic acid-functionalized polymers have shown selectivity towards trivalent aluminum ions specificpolymers.com. The thermosensitive nature of these copolymers, often characterized by a Lower Critical Solution Temperature (LCST), facilitates the precipitation of polymer-metal complexes upon a slight increase in temperature, thereby enabling efficient separation of the metal ions from the water through microfiltration specificpolymers.com. This compound, as a compound containing the phosphonic acid functional group, represents a potential building block for such advanced thermosensitive polymeric systems designed for water treatment and metal ion management.
Catalysis and Catalytic Systems
This compound and its derivatives play a significant role in various catalytic processes, acting as Brønsted acid catalysts, organocatalysts, and components in immobilized or redox-active catalytic systems.
Phosphonic acids are recognized for their strong Brønsted acidity, often exceeding that of carboxylic acids beilstein-journals.org. This property makes them effective catalysts in a range of organic transformations. This compound has been specifically noted in the context of Brønsted acid catalysis, where it, along with other derivatives, has been implicated in generating catalytic species for various reactions researchgate.net. Phosphonic acids, in general, have been employed as Brønsted acid catalysts for processes such as the depolymerization of cellulose (B213188) and the synthesis of dihydropyrimidine (B8664642) derivatives beilstein-journals.org. Their ability to increase the solubility of organic compounds can also be advantageous in developing water-soluble catalytic systems beilstein-journals.org.
The phosphonic acid functional group is also utilized in organocatalysis, particularly in reactions like the Michael addition. Monosodium salts of phosphonic acids have been employed as organocatalysts for Michael addition reactions beilstein-journals.org. While direct studies on this compound in this specific context are less extensively detailed in the reviewed literature, related phosphorus compounds, such as diethyl vinylphosphonate, have been used in aza-Michael additions researchgate.net. Furthermore, the broader field of phospha-Michael additions, involving the addition of phosphorus nucleophiles to electron-deficient alkenes, is a well-established method for forming carbon-phosphorus bonds researchgate.netgoogle.com. This suggests a potential for this compound or its derivatives to participate in or catalyze such transformations.
The phosphonic acid group serves as an effective anchoring group for immobilizing organic or organometallic molecules onto various surfaces, including metal oxides beilstein-journals.org. This capability is crucial for developing heterogeneous catalysts that offer advantages in terms of separation and reusability. Phosphonic acids demonstrate strong binding affinities with metal oxide surfaces such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and iron oxide (Fe₃O₄) beilstein-journals.orgresearchgate.net. This interaction allows for the creation of functionalized surfaces that can support catalytic species. For example, phosphonic acids and their esters can be directly immobilized on mesoporous silica (B1680970) materials like SBA-15 and MCM-41, creating solid supports for heterogeneous organocatalysis nih.gov. The loading capacity of phosphonic acid functionalization on mesoporous silica can be significant, with values such as 1.162 mmol·g⁻¹ reported for SBA-15 nih.gov. This compound, with its phosphonic acid moiety, is well-suited for such surface modification strategies, enabling the development of supported catalysts for various chemical reactions, including those utilizing palladium-catalyzed cross-coupling reactions on functionalized supports researchgate.net.
Table 1: Immobilization of Phosphonic Acids on Mesoporous Silica
| Support Material | Loading Capacity (mmol·g⁻¹) | Reference |
|---|---|---|
| SBA-15 | 1.162 | nih.gov |
Phosphonic acids have been utilized in the design of redox catalysts that can be magnetically separated from reaction media beilstein-journals.org. This application combines catalytic activity with facile recovery, a key aspect of green chemistry. While specific examples detailing this compound in magnetically separable redox catalysts are not extensively detailed in the surveyed literature, the general principle involves functionalizing magnetic nanoparticles or supports with phosphonic acid groups to anchor redox-active species. This approach allows for efficient catalyst retrieval using an external magnetic field, simplifying downstream processing and enabling catalyst recycling nih.govfrontiersin.orgmdpi.com.
Reticular Chemistry and Coordination Polymers
This compound, as a molecule containing the phosphonic acid functional group, can serve as a building block in the construction of reticular materials, such as Metal-Organic Frameworks (MOFs) and coordination polymers beilstein-journals.org. These materials are formed by linking metal ions or clusters with organic ligands, creating extended, often porous, crystalline structures wikipedia.orgwikipedia.org. The phosphonic acid group's ability to coordinate with metal centers makes it a suitable linker for assembling these frameworks. MOFs and coordination polymers synthesized using phosphonic acid linkers have shown potential in various applications, including gas storage, separation, and catalysis beilstein-journals.orgwikipedia.orgjchemrev.com. While specific MOFs synthesized using this compound as a primary linker are not extensively detailed in the provided search results, the general framework of reticular chemistry, which aims to rationally design and synthesize crystalline materials from molecular building blocks, is applicable to this compound wikipedia.orgnih.govberkeley.edu.
Synthesis of Metal Phosphonates
Metal phosphonates are a class of inorganic-organic hybrid materials formed by the coordination of phosphonate (B1237965) groups to metal ions. These materials often exhibit layered structures, high thermal stability, and unique catalytic or adsorption properties. This compound and its derivatives can serve as precursors for synthesizing such metal-containing compounds, particularly metal oxo clusters, which are molecular building blocks for more complex materials.
Research has demonstrated the synthesis of titanium oxo clusters incorporating allylphosphonate ligands. For instance, the reaction of titanium tetraisopropoxide (Ti(OiPr)₄) with bis(trimethylsilyl) allylphosphonate in the presence of acetic acid has yielded titanium oxo clusters with the general formula [Ti₆O₄(OiPr)₁₀(OAc)₂(O₃P-allyl)₂]. These clusters feature strong Ti-O-P bonds, which are crucial for the formation of robust hybrid materials. The presence of the allyl group on the phosphonate ligand offers potential for further functionalization or cross-linking, thereby tailoring the properties of the resulting materials for specific applications.
Table 1: Metal Phosphonate Materials Synthesized Using this compound Derivatives
| Metal Ion | Phosphonate Derivative Used | Resulting Material Type | Key Features/Applications Mentioned | Source |
| Titanium | Bis(trimethylsilyl) allylphosphonate | Titanium Oxo Cluster | Ti-O-P bonds, potential for hybrid materials, allyl group for modification | nih.gov |
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Phosphonic acids are recognized as effective linkers in MOF synthesis due to the strong coordinating ability of the phosphonate group, which can form stable bonds with a wide range of metal centers. These phosphonate-metal interactions often lead to robust frameworks with diverse topologies and pore structures.
While direct synthesis of MOFs using this compound as the sole linker is not extensively detailed in the provided literature, the principles of phosphonate-based MOF construction are well-established. For example, MOFs synthesized using other phosphonic acids, such as 1,4-phenylene(bisphosphonic acid) and bifunctional ligands like 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid, have been reported. These materials, like ICR-13 and ICR-12, exhibit stable structures, often featuring common coordination motifs such as eight-membered M-O-P-O-M-O-P-O rings, and are explored for applications in gas storage, separation, catalysis, and sensing nih.gov. The presence of an allyl group in this compound could potentially introduce unique structural characteristics or enable post-synthetic modifications, similar to how allyl groups in other organic linkers contribute to the thermal and moisture stability of coordination polymers mdpi.com.
Table 2: Phosphonate-Based MOFs and Coordination Polymers
| Metal Node | Linker Type (Phosphonate-based) | MOF/CP Example | Key Structural Features / Properties | Potential Applications | Source |
| Fe³⁺ | 1,4-phenylene(bisphosphonic acid) | ICR-13 | Isostructural to ICR-4, trigonal space group, honeycomb channels | Gas storage/separation, catalysis, sensing, medicinal | nih.gov |
| Fe³⁺ | 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid | ICR-12 | Bridges phosphonate and phosphinate MOFs, isostructural to ICR-4 | Gas storage/separation, catalysis, sensing, medicinal | nih.gov |
| Silver(I) | 2,5-bis(allylsulfanyl)benzene dicarboxylic acid (ASBDC) | Ag₂(ASBDC) | Rod-like metal node, contiguous Ag–S bonding, thermal/moisture stability due to allyl groups | Antibacterial properties | mdpi.com |
Ligand Design for Specific Metal Complexation (e.g., Uranium, Rare Earth Metals)
The selective complexation and separation of metal ions, particularly challenging groups like uranium and rare earth elements (REEs), is a critical area in materials science and chemical engineering. This compound, with its phosphonate group, is a promising candidate for designing ligands that can selectively bind these specific metal ions. Research into novel phosphorus-containing ligands aims to develop materials for efficient separation processes and metal recovery.
Studies are focused on synthesizing functional ligands that exhibit high selectivity for uranium (e.g., U(VI)) and rare earth metals over other heavy metals. The phosphonate moiety is known for its affinity towards hard metal ions, which include many REEs and actinide elements like uranium. The development of such ligands involves careful design to optimize coordination geometry and binding strength. Investigations into the crystal structures of uranium and selected rare-earth element complexes with these phosphorus-containing ligands are crucial for understanding the fundamental coordination chemistry and improving separation efficiency. Broader research in separation science also highlights the utility of various organophosphorus compounds, including phosphinate and phosphonate derivatives, as extractants for uranium and REEs from aqueous solutions and mineral matrices mdpi.comrsc.org.
Table 3: Phosphorus-Containing Ligands for Uranium and Rare Earth Metal Complexation/Separation
| Target Metal Ion(s) | Type of Phosphorus Moiety in Ligand | Specific Ligand Class/Example | Key Research Focus / Application | Source |
| Uranium, Rare Earth Metals | Phosphonate, Sulfur, Nitrogen-containing | Novel functional ligands (general description) | Selective complexation, separation processes, metal recovery | uu.se |
| Uranium, Thorium, REEs | Organophosphorus (e.g., phosphinic acid, phosphonate esters) | Di(2-ethylhexyl)dithiophosphoric acid, organophosphinic acid extractants | Separation, extraction, preconcentration | mdpi.com |
| Rare Earth Metals | Anionic phosphorus ligands (organophosphides, phosphinidenes, polyphosphides) | Various (general classes) | Coordination chemistry, complex formation | rsc.org |
Compound List:
this compound
Titanium tetraisopropoxide (Ti(OiPr)₄)
Bis(trimethylsilyl) allylphosphonate
Acetic acid
Titanium Oxo Clusters
1,4-phenylene(bisphosphonic acid)
4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid
2,5-bis(allylsulfanyl)benzene dicarboxylic acid (ASBDC)
Uranium (U)
Rare Earth Metals (REEs)
Di(2-ethylhexyl)dithiophosphoric acid
Organophosphinic acid
Fundamental Biochemical and Biological Interactions Non Clinical
Role in Natural Organophosphorus Biochemistry
The biochemistry of organophosphorus compounds is dominated by phosphate (B84403) esters. However, a significant and growing area of research is focused on compounds containing the highly stable C-P bond, such as allylphosphonic acid. These phosphonates play a unique role in the phosphorus cycle and are synthesized through specialized enzymatic pathways.
Biosynthetic Pathways (e.g., Phosphoenolpyruvate (B93156) Mutase Activity)
The biosynthesis of the C-P bond in many natural phosphonates is a key enzymatic step, catalyzed by phosphoenolpyruvate mutase (PEP mutase). nih.govwikipedia.orgnih.gov This enzyme facilitates the intramolecular rearrangement of phosphoenolpyruvate (PEP) to form phosphonopyruvate (B1221233) (PnPy), establishing the characteristic C-P linkage. nih.govwikipedia.org This reaction is thermodynamically unfavorable, and the equilibrium favors PEP. nih.gov Consequently, the biosynthesis of phosphonates via this pathway requires subsequent, energetically favorable reactions to drive the process forward. nih.gov
While the PEP mutase pathway is the primary route for the formation of many phosphonate (B1237965) natural products, including antibiotics like fosfomycin, specific evidence for the natural biosynthesis of this compound through this or any other enzymatic pathway is not extensively documented in the available scientific literature. nih.govhawaii.edu The synthesis of many phosphonic acids found in nature begins with the isomerization of phosphoenolpyruvate to phosphonopyruvate, a reaction catalyzed by PEP mutase. beilstein-journals.orgnih.gov
The general mechanism of PEP mutase is thought to be dissociative, involving a magnesium ion cofactor. wikipedia.org The phosphoryl group appears to interact with key amino acid residues, such as arginine and histidine, to stabilize the reactive intermediate. wikipedia.org
Presence of P-C Bonds in Environmental Phosphorus Cycles
The global phosphorus cycle is a critical biogeochemical process, with phosphorus being an essential nutrient for all life. wikipedia.orgumn.edukhanacademy.orgbritannica.comfiveable.me While the cycle is dominated by inorganic phosphate, organophosphorus compounds, including those with C-P bonds, represent a significant component of the environmental phosphorus pool. beilstein-journals.orgnih.gov Recent studies have indicated that a substantial portion of the phosphorus in the ocean exists in the form of compounds containing a P-C bond. beilstein-journals.orgnih.gov
The stability of the C-P bond makes phosphonates resistant to chemical and enzymatic hydrolysis that readily cleaves the P-O bond in phosphate esters. nih.gov This stability contributes to their persistence in the environment. Microorganisms play a crucial role in both the synthesis and degradation of phosphonates, making them key players in the cycling of this form of phosphorus. wikipedia.org While the presence of various phosphonates in the environment is established, specific studies detailing the distribution and role of this compound in these cycles are not widely available.
Molecular Interactions with Biological Macromolecules
The biological activity of this compound, like other phosphonates, stems from its ability to mimic the structure and electronic properties of other biologically important molecules, particularly amino acids and phosphates. This structural bioisosterism allows it to interact with and often inhibit the function of enzymes and other macromolecules.
Structural Bioisosterism with Amino Acids and Phosphates
Phosphonic acids are recognized as structural analogues of amino acids, where the tetrahedral phosphonic acid group replaces the planar carboxylic acid group. nih.gov This substitution has significant implications for the molecule's interaction with biological targets. Due to their structural similarity to natural α-amino acids, α-aminophosphonic acid derivatives are known to be biologically active molecules. researchgate.net
This compound, with its three-carbon allyl group, can be considered a structural mimic of certain amino acids. The phosphonate group itself is a well-established bioisostere for the phosphate group. researchgate.netrsc.org This allows phosphonates to interact with the active sites of enzymes that normally bind phosphorylated substrates. The key difference lies in the replacement of a labile P-O bond with a stable P-C bond, which can lead to enzyme inhibition. nih.govresearchgate.net
Table 1: Comparison of Key Properties of Functional Groups
| Functional Group | Geometry | Acidity (pKa) | Key Bonds |
| Carboxylic Acid | Trigonal Planar | ~2-5 | C-O, C=O |
| Phosphonic Acid | Tetrahedral | pKa1 ~1-2, pKa2 ~6-7 | P-C, P-O, P=O |
| Phosphate Ester | Tetrahedral | pKa1 ~1-2, pKa2 ~6-7 | P-O, P=O |
This table presents generalized properties. Actual values can vary based on the full molecular structure.
Enzyme Inhibition Studies at a Molecular Level
The bioisosteric nature of phosphonates makes them effective inhibitors of a wide range of enzymes. nih.govhawaii.edu They can act as competitive inhibitors by binding to the active site in place of the natural substrate or as transition-state analogues, mimicking the high-energy intermediate of an enzymatic reaction. researchgate.net
Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Many hydrolases act on substrates containing phosphate or carboxylate groups. Due to its structural similarities, this compound has the potential to interact with and inhibit such enzymes.
The general mechanism of inhibition by phosphonates often involves the phosphonyl group binding to the enzyme's active site. nih.gov For example, in metallo-hydrolases, the phosphonic acid moiety can coordinate with metal ions in the active site. nih.gov In serine proteases, the phosphonate can form a stable adduct with the active site serine residue, mimicking the tetrahedral intermediate of peptide bond hydrolysis.
While numerous studies have investigated the inhibition of various enzymes by different phosphonic acid derivatives, specific molecular-level studies detailing the interaction of this compound with hydrolases are not extensively reported in the scientific literature. nih.govnih.gov However, molecular modeling studies on other phosphonic acid-containing inhibitors have revealed that the phosphonic group is often essential for binding to the active site. nih.gov
Table 2: Examples of Enzymes Inhibited by Phosphonate Analogues
| Enzyme Class | Example Enzyme | Natural Substrate/Group Mimicked | Type of Inhibition |
| Proteases | Aminopeptidases | Amino Acids | Competitive |
| Phosphatases | Acid Phosphatases | Phosphate Esters | Mixed/Noncompetitive |
| Kinases | Not specified | ATP/GTP | Not specified |
| Mutases | Phosphoenolpyruvate Mutase | Phosphoenolpyruvate | Competitive |
This table provides general examples and does not imply that this compound inhibits these specific enzymes, as dedicated studies are lacking.
Mechanistic Probes for Phosphoryl Transfer Processes
Phosphoryl transfer reactions are fundamental to a vast array of biological processes, including signal transduction, energy metabolism, and nucleic acid synthesis. nih.gov The elucidation of the mechanisms governing these reactions is crucial for understanding enzyme function and for the design of specific inhibitors. Enzymes that catalyze phosphoryl transfer can proceed through different mechanisms, often involving the formation of a covalent intermediate between the enzyme and the phosphoryl group. nih.gov
This compound and other phosphonates serve as valuable mechanistic probes for these processes. Due to their structural similarity to the phosphate group, phosphonates can act as mimics of the natural substrate or the transition state of the reaction. Enzymatic phosphoryl transfer reactions typically proceed through a high-energy pentavalent transition state. libretexts.org Phosphonates can act as stable analogs of this transition state, binding tightly to the enzyme's active site without undergoing reaction, thereby allowing researchers to study the enzyme-substrate complex.
Furthermore, phosphonates can be employed as covalent inhibitors to investigate enzyme kinetics and mechanisms. nih.gov In some cases, a phosphonate can react with a nucleophilic residue in the enzyme's active site to form a stable, covalent adduct. nih.govnih.gov By analyzing the kinetics of this inhibition, researchers can gain insights into the enzyme's catalytic cycle. For instance, the rate at which different forms of an enzyme react with a phosphonate inhibitor can reveal the existence of distinct enzyme conformations or intermediates (iso-mechanisms) that are present during substrate turnover. nih.gov This approach helps to dissect the individual steps of the catalytic process, such as substrate binding, chemical transformation, and product release.
The table below summarizes the roles of phosphonates as mechanistic probes.
| Role of Phosphonate | Mechanism of Action | Information Gained |
| Transition-State Analog | Mimics the geometry and charge of the pentavalent transition state of phosphoryl transfer. libretexts.org | Provides structural information about the enzyme active site and the geometry of the transition state. |
| Covalent Inhibitor | Forms a stable covalent bond with a nucleophilic residue in the active site. nih.gov | Helps identify key catalytic residues and can trap transient enzyme intermediates for further study. nih.govnih.gov |
| Substrate Mimic | Competes with the natural phosphate-containing substrate for binding to the active site. | Used to determine substrate specificity and binding kinetics through competitive inhibition studies. ucl.ac.uk |
Fundamental Basis of Biological Activities
Antioxidant Activity: Chemical Mechanisms
Organophosphorus compounds, including derivatives of phosphonic acid, have demonstrated notable antioxidant properties. The chemical basis for this activity generally involves two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). In the context of free radical scavenging, an antioxidant molecule can neutralize a reactive oxygen species (ROS) by donating a hydrogen atom or an electron.
One common method to assess this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The DPPH molecule is a stable free radical with a characteristic deep purple color. mdpi.com When a phosphonate compound with antioxidant capacity is introduced, it can donate a hydrogen atom or an electron to the DPPH radical. mdpi.com This process neutralizes the radical, converting it to the colorless 2,2-diphenyl-1-picrylhydrazine, leading to a measurable decrease in absorbance at 517 nm. mdpi.com
Another relevant mechanism is the inhibition of lipid peroxidation, which can be evaluated using the β-carotene bleaching assay. In this system, linoleic acid produces free radicals upon oxidation, which then attack and decolorize the highly unsaturated β-carotene molecule. mdpi.com Antioxidant compounds can intervene by scavenging the initial linoleate-free radicals or other radicals in the system, thereby protecting β-carotene from bleaching. mdpi.com The presence of the phosphonic acid moiety and associated organic structure can influence the compound's ability to participate in these radical-quenching reactions. mdpi.com
Antifungal Activity: Modes of Action
The antifungal activity of phosphonic acid and its derivatives is complex and multifaceted, involving both direct effects on the pathogen and indirect effects mediated through the host plant's defense systems. uq.edu.auresearchgate.net This dual-action mechanism makes it a particularly effective agent against oomycete pathogens like Phytophthora. uq.edu.au
The primary modes of action are:
Direct Fungistatic Effect : Phosphonic acid can directly inhibit the growth and development of certain pathogens. However, its efficacy can vary significantly between different oomycete species, suggesting a targeted, though not fully elucidated, metabolic disruption. uq.edu.au
Stimulation of Host Plant Defense Responses : A significant component of phosphonic acid's efficacy lies in its ability to act as a plant defense elicitor. uq.edu.au This indirect mode of action involves priming the plant's innate immune system. Upon application, plants exhibit a range of defense responses, including:
The accumulation of phytoalexins and phenolic compounds, which are antimicrobial secondary metabolites. uq.edu.au
Increased activity of defense-related enzymes such as phenylalanine ammonia-lyase. uq.edu.au
Structural reinforcement of cell walls through lignification and the formation of papillae, which act as physical barriers to pathogen invasion. uq.edu.au
Induction of a hypersensitive response (HR)-like reaction, which involves programmed cell death at the site of infection to limit the spread of the pathogen. uq.edu.au
In recognition of this primary mechanism, the Fungicide Resistance Action Committee (FRAC) has classified the mode of action of phosphonic acid-based fungicides as "Host plant defence induction". uq.edu.au It is likely that the relative importance of the direct and indirect modes of action varies depending on the specific host-pathogen system. uq.edu.au
Molecular Recognition and Binding to Mineralized Tissues (e.g., Bone Targeting Mechanisms)
The phosphonic acid functional group has a strong affinity for calcium-containing minerals, which is the basis for its ability to target mineralized tissues like bone. ucl.ac.uknd.edu The primary mineral component of bone is a form of calcium phosphate known as hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂]. ucl.ac.ukmdpi.com
The binding mechanism involves a direct interaction between the phosphonic acid moiety and the hydroxyapatite crystal lattice. Research using this compound as a coupling agent for bioceramics has provided insights into this interaction. Spectroscopic studies suggest that the phosphonic acid group chelates with calcium ions (Ca²⁺) on the surface of the hydroxyapatite. ucl.ac.uk It is proposed that the hydroxyl groups of the phosphonic acid bind to the calcium, potentially displacing surface hydroxyl or phosphate groups in the mineral structure. ucl.ac.uk This strong, direct chemical bond anchors the this compound molecule to the mineral surface. ucl.ac.uk
This high binding affinity is a well-established property of phosphonates and bisphosphonates, which are widely used as bone-targeting agents to deliver therapeutics for metabolic bone diseases. nd.edumdpi.comnih.gov The P-C bond in phosphonates is resistant to hydrolysis, ensuring that the molecule remains stably attached to the bone matrix. While bisphosphonates, containing two phosphonic acid groups, generally exhibit a higher binding affinity, monophosphonates like this compound still demonstrate effective binding to hydroxyapatite. ucl.ac.uknd.edu
The table below outlines the proposed mechanism for this compound binding to hydroxyapatite.
| Step | Description | Key Interacting Groups |
| 1. Targeting | The this compound molecule localizes to the surface of the bone mineral. | N/A |
| 2. Adsorption | The phosphonic acid group adsorbs onto the hydroxyapatite surface. | Phosphonic acid (P-OH) and Hydroxyapatite surface |
| 3. Chelation/Binding | The oxygen atoms of the phosphonic acid group form coordinate bonds with calcium ions (Ca²⁺) in the hydroxyapatite lattice. ucl.ac.uk | P-OH, P=O, and Ca²⁺ |
| 4. Surface Displacement (Proposed) | The phosphonic acid group may replace existing hydroxyl (OH⁻) or phosphate (PO₄³⁻) groups on the mineral surface. ucl.ac.uk | Phosphonate and surface OH⁻/PO₄³⁻ |
Interplay with Microbial Metabolites in Fundamental Research Contexts
The interaction between exogenous chemical compounds and microbial communities is a complex and dynamic area of research. While studies directly detailing the interplay between this compound and specific microbial metabolites are not extensively documented, general principles of chemical-microbe interactions provide a framework for understanding potential relationships in research contexts, such as in soil or gut microbiome models.
Microbial communities can significantly alter the chemical environment they inhabit through the secretion of a diverse array of metabolites. nih.govresearchgate.net These metabolites can, in turn, influence the activity and bioavailability of exogenous compounds. Conversely, the introduction of a compound like this compound could modulate the structure and metabolic output of a microbial community. For example, in a soil environment, plant root exudates containing various metabolites can alter the rhizosphere bacterial community, which affects nutrient cycling. researchgate.net An exogenous compound could similarly select for or against certain microbial taxa, thereby shifting the profile of secreted metabolites.
In fundamental research, this interplay could be explored in several ways:
Biotransformation : Microbial enzymes could potentially modify the structure of this compound, altering its biological activity.
Synergistic/Antagonistic Effects : Microbial metabolites could interact with this compound to either enhance or diminish its inherent activities (e.g., its antifungal properties). For instance, a microbial metabolite might interfere with the uptake of this compound by a target fungus, or conversely, increase its efficacy.
Investigating these interactions is crucial for understanding the ultimate fate and impact of phosphonates in complex biological systems.
Q & A
Q. What are the established synthetic routes for allylphosphonic acid, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via the Michaelis-Arbuzov reaction, where allyl halides react with trialkyl phosphites under controlled temperatures (60–100°C) . Optimization involves adjusting solvent polarity (e.g., toluene vs. acetonitrile), stoichiometry of reagents, and inert atmosphere to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity, confirmed by <sup>31</sup>P NMR and FT-IR spectroscopy .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?
Key methods include:
- <sup>1</sup>H and <sup>31</sup>P NMR : To confirm proton environments and phosphorus bonding (δ<sup>31</sup>P ≈ 20–25 ppm for phosphonic acid groups) .
- FT-IR spectroscopy : Peaks at ~2300 cm<sup>-1</sup> (P-H stretching) and 1200–950 cm<sup>-1</sup> (P-O-C vibrations) .
- Thermogravimetric analysis (TGA) : To assess thermal stability (decomposition onset typically >200°C) .
Q. How does pH affect the stability of this compound in aqueous solutions?
this compound exhibits pH-dependent stability due to its acidic phosphonic group (pKa ~2–3). Under alkaline conditions (pH >10), hydrolysis of the P-O-allyl bond occurs, forming phosphate derivatives. Stability studies recommend buffering solutions at pH 4–6 for long-term storage, validated via HPLC monitoring over 30 days .
Q. What are the primary applications of this compound in materials science research?
It serves as:
- A chelating ligand for metal-organic frameworks (MOFs), enhancing porosity and catalytic activity .
- A crosslinking agent in polymer composites, improving thermal resistance (e.g., in epoxy resins) .
Q. How can researchers mitigate hazards associated with handling this compound?
Safety protocols include:
- Using fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Storing in airtight containers at 4°C to prevent moisture absorption and degradation.
- Neutralizing spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound-derived MOFs?
Discrepancies often arise from synthetic variables (e.g., metal-ligand ratios, solvent choice). Systematic approaches include:
- Design of Experiments (DoE) : To isolate factors like temperature and precursor concentration .
- X-ray absorption spectroscopy (XAS) : To correlate coordination geometry with catalytic performance .
- Comparative kinetic studies : Using standardized substrates (e.g., benzyl alcohol oxidation) to benchmark activity .
Q. How can computational modeling predict the reactivity of this compound in novel copolymer systems?
Density Functional Theory (DFT) calculations model electronic interactions between this compound and monomers (e.g., styrene). Key parameters include:
Q. What methodologies address discrepancies in reported pKa values of this compound?
Variations arise from solvent polarity and measurement techniques. Best practices include:
Q. How do isotopic labeling studies (<sup>13</sup>C, <sup>2</sup>H) clarify degradation pathways of this compound under UV exposure?
Isotopic tracing identifies cleavage sites:
- <sup>13</sup>C NMR : Tracks allyl group oxidation to carbonyls.
- Deuterium labeling : Reveals H-abstraction mechanisms via GC-MS analysis of byproducts .
What frameworks (e.g., FINER criteria) ensure rigorous formulation of research questions for this compound-based studies?
Apply the FINER framework to evaluate questions for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
